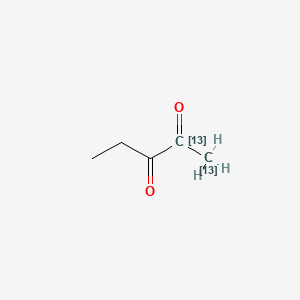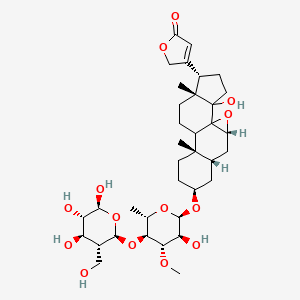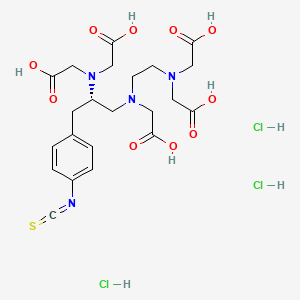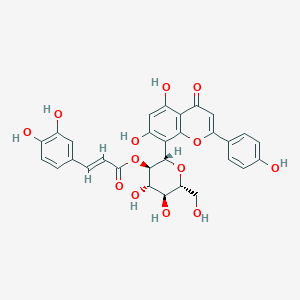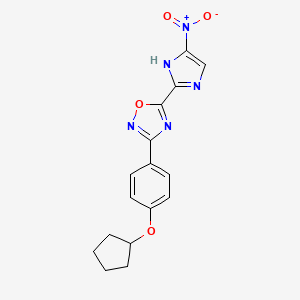
Antibacterial agent 156
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 156 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound is particularly noted for its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 156 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 156 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s reactivity and stability.
Substitution: Replacement of one functional group with another, which can modify the antibacterial activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced antibacterial properties.
Scientific Research Applications
Antibacterial agent 156 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mechanism of Action
Antibacterial agent 156 is compared with other similar compounds to highlight its uniqueness:
Fluoroquinolones: These compounds also target bacterial DNA synthesis but have a different mechanism of action.
Beta-lactams: These antibiotics inhibit cell wall synthesis but are structurally different from this compound.
Macrolides: Similar to this compound, macrolides inhibit protein synthesis but bind to different sites on the bacterial ribosome.
Comparison with Similar Compounds
Ciprofloxacin: A fluoroquinolone with broad-spectrum activity.
Amoxicillin: A beta-lactam antibiotic effective against a range of bacteria.
Erythromycin: A macrolide used to treat various bacterial infections.
Antibacterial agent 156 stands out due to its unique combination of targeting multiple bacterial processes and its effectiveness against resistant strains, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H15N5O4 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-5-(5-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N5O4/c22-21(23)13-9-17-15(18-13)16-19-14(20-25-16)10-5-7-12(8-6-10)24-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18) |
InChI Key |
YVGVVEXAXFXADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=C(N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


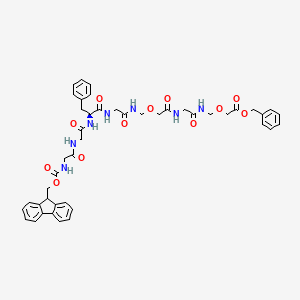
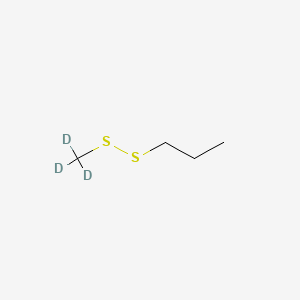
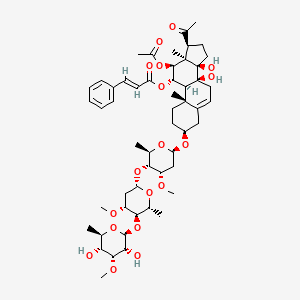
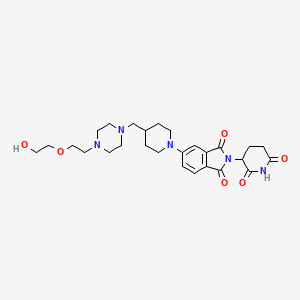
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
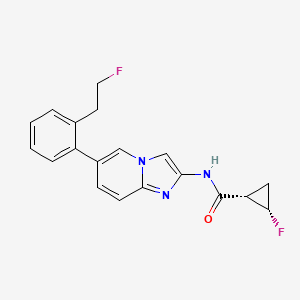
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
